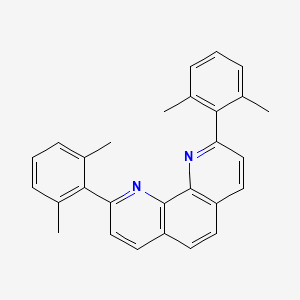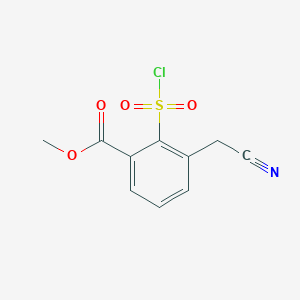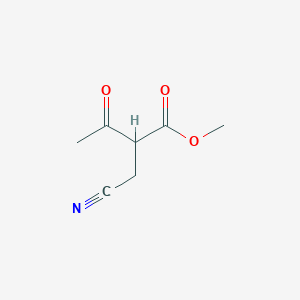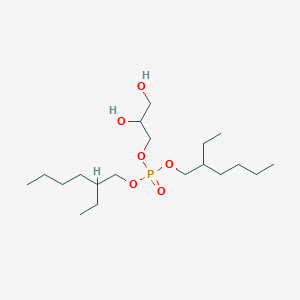
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate is an organophosphorus compound known for its versatile applications in various fields. It is characterized by the presence of two 2-ethylhexyl groups attached to a phosphate moiety, along with a 2,3-dihydroxypropyl group. This compound is often used as a plasticizer, surfactant, and in the extraction of rare earth metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated hydrogen chloride gas. The reaction is then continued at an elevated temperature of 40-70°C for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, and the product is obtained through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphonate derivatives.
Substitution: Esters or ethers of the 2,3-dihydroxypropyl group.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer and surfactant in the synthesis of polymers and other materials.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the extraction of rare earth metals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, its surfactant properties enable it to disrupt cell membranes, leading to changes in cell permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphoric acid
- Bis(2-ethylhexyl) hydrogen phosphate
Uniqueness
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional hydroxyl functionalities. This structural feature enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds .
Propiedades
Número CAS |
163923-25-9 |
|---|---|
Fórmula molecular |
C19H41O6P |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C19H41O6P/c1-5-9-11-17(7-3)14-23-26(22,25-16-19(21)13-20)24-15-18(8-4)12-10-6-2/h17-21H,5-16H2,1-4H3 |
Clave InChI |
MDENBECRVCQVPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)

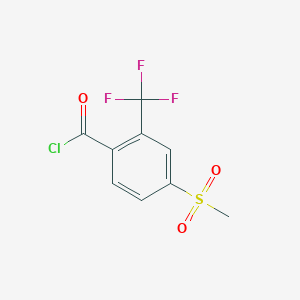

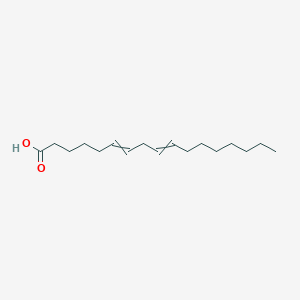

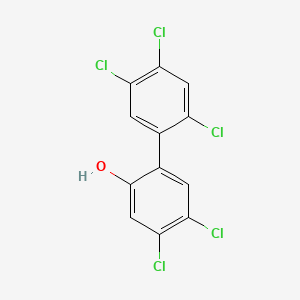
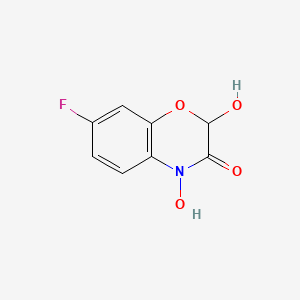
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

